molecular formula C11H16O2 B2741317 3-(3-Methoxy-4-methylphenyl)propan-1-ol CAS No. 168132-18-1

3-(3-Methoxy-4-methylphenyl)propan-1-ol

Cat. No.: B2741317
CAS No.: 168132-18-1
M. Wt: 180.247
InChI Key: XHUFCXIYFOCUDO-UHFFFAOYSA-N
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Description

“3-(3-Methoxy-4-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H16O2 . It is related to the class of secondary alcohol derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of Biologically Active Compounds : The synthesis of compounds like "3-(3-Methoxy-4-methylphenyl)propan-1-ol" often involves condensation reactions and crystal structure analysis, providing insights into molecular interactions and stability. Such synthetic pathways are crucial for developing intermediates in pharmaceutical manufacturing (Rivera et al., 2022).

Antimicrobial and Antiradical Activity : Analogous compounds exhibit antimicrobial and antioxidant activities, assessed through methods like minimum inhibitory concentrations and DPPH assays. This suggests potential applications in developing antimicrobial and antioxidant agents (Čižmáriková et al., 2020).

Materials Science Applications

Photophysics and Vibronic Interactions : Studies on related chalcone derivatives highlight the impact of molecular structure on photophysical properties, including phosphorescence emission and solvent-dependent triplet quantum yield. Such findings are relevant for designing optical materials and sensors (Bangal et al., 1996).

Pharmacology Applications

Drug Metabolism and Pharmacokinetics : The metabolism of designer drugs structurally similar to "this compound" provides insights into human metabolic pathways, which is essential for understanding the pharmacokinetics and toxicity of new therapeutic agents (Zaitsu et al., 2009).

Synthesis of Nonpeptide Antagonists : The design and synthesis of potent nonpeptide antagonists for specific receptors illustrate the application of such compounds in developing targeted therapies, showcasing the versatility of related chemical structures in medicinal chemistry (Snider et al., 1991).

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUFCXIYFOCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3.3 g (98.1 mmol) of lithium aluminum hydride in 40 mL THF was treated dropwise with a solution of 8.65 g (44.5 mmol) of 3-(3-methoxy-4-methylphenyl)propanoic acid in 125 mL of THF. After stirring at room temperature for 0.5 hour, the mixture was heated at reflux for 2 hours. The mixture was cautiously acidified with 1N H2SO4, then extracted with EtOAc. The EtOAc was washed with 1N H2SO4, H2O, saturated NaHCO3, and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 7.33 g (91.6% yield) of the product as a clear oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 181 (M+H+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91.6%

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